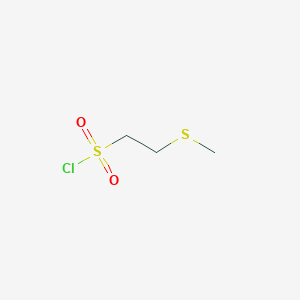![molecular formula C20H13N5O5 B2355446 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 332384-12-0](/img/structure/B2355446.png)
3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Application in Polymer Synthesis
Researchers have synthesized novel optically active nanostructure poly(amide–imide)s (PAIs) utilizing 3,5-dinitro-N-(pyridin-3-yl)benzamide, a derivative of 3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. These PAIs, characterized by high thermal stability, were made using chiral diacids and demonstrated potential in high-performance applications due to their nanostructured nature with particle sizes between 50 and 70 nm (Mallakpour & Ayatollahi, 2013).
In Novel Aromatic Polyimides
3,5-dinitro-N-(pyridin-3-yl)benzamide, a closely related compound, has been used in the synthesis of novel aromatic polyimides. These polyimides, featuring pendent fluorene moieties, displayed good solubility in polar organic solvents and were stable up to 450°C, suggesting potential use in high-temperature applications (Rafiee & Golriz, 2014).
Development of Thermally Stable Polyimides
Similar to the previous studies, 3,5-dinitro-N-(pyridin-3-yl)benzamide was utilized in creating thermally stable polyimides with triaryl imidazole side groups. These polymers exhibited high thermal stability and solubility in polar organic solvents, making them suitable for advanced technological applications (Rafiee & Rasekh, 2017).
Use in Adsorbents for Dye Removal
A study demonstrated the use of polyimides synthesized from a derivative of this compound as effective adsorbents for malachite green dye and copper ions in aqueous solutions. This suggests its potential application in environmental remediation and water purification processes (Rafiee & Mohagheghnezhad, 2018).
Eigenschaften
IUPAC Name |
3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O5/c26-20(14-10-15(24(27)28)12-16(11-14)25(29)30)22-19-18(13-6-2-1-3-7-13)21-17-8-4-5-9-23(17)19/h1-12H,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDRVHKCVRTEQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2355367.png)
![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)

![3-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2355372.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2355374.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone](/img/structure/B2355376.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2355377.png)



